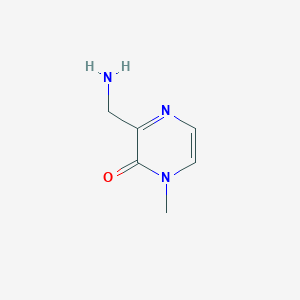
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with an aminomethyl substituent at the 3-position and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminomethyl-1-methylpyrazine with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents such as tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrazinone compounds .
Applications De Recherche Scientifique
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound may also modulate enzymatic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)benzeneboronic acid hydrochloride: Used in Suzuki-Miyaura reactions as a boronic acid derivative.
Uniqueness
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrazinone core and aminomethyl substituent make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
3-(aminomethyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-9-3-2-8-5(4-7)6(9)10/h2-3H,4,7H2,1H3 |
Clé InChI |
CTQRTRLEFTWDHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C(C1=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


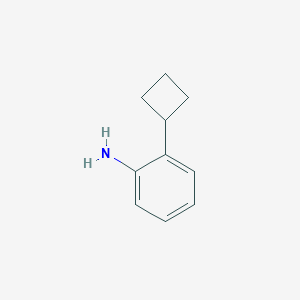
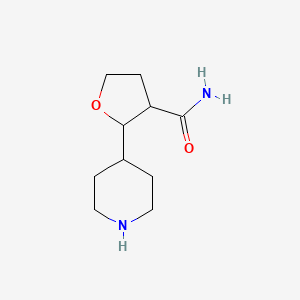

![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)
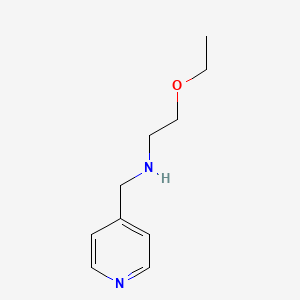
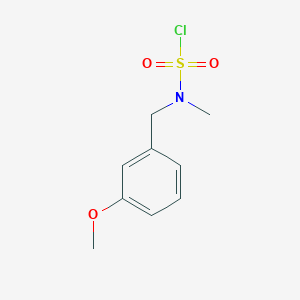
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)
![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)

![N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B13239720.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13239722.png)
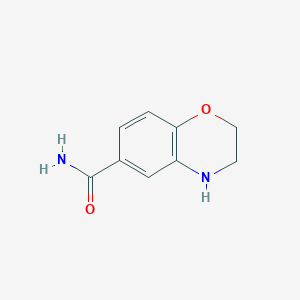
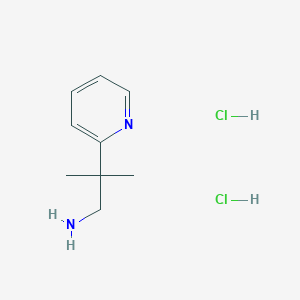
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13239743.png)
